molecular formula C8H14N2O2 B075519 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime CAS No. 1127-29-3

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime

Cat. No. B075519
CAS RN: 1127-29-3
M. Wt: 170.21 g/mol
InChI Key: HVHSYOQZXWLFGF-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclobutane-1,3-dione is an organic compound with the formula (CH3)4C4O2. It is a diketone of cyclobutane, bearing four methyl groups . This compound is used as a precursor to diverse industrial products .


Synthesis Analysis

2,2,4,4-Tetramethylcyclobutane-1,3-dione is the head-to-tail dimer of dimethyl ketene. It arises spontaneously when dimethylketene is produced by dehydrohalogenation of isobutyryl chloride with triethylamine . In the presence of aluminium trichloride, 2,2,4,4-tetramethylcyclobutane-1,3-dione isomerizes to the lactone dimethylketene dimer . The dinitrone derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione were synthesized by peroxyacid oxidation of the corresponding di-imines .


Molecular Structure Analysis

The molecular structure of 2,2,4,4-Tetramethylcyclobutane-1,3-dione is based on structures generated from information available in databases . The compound is a diketone of cyclobutane, bearing four methyl groups .


Chemical Reactions Analysis

In the presence of aluminium trichloride, 2,2,4,4-tetramethylcyclobutane-1,3-dione isomerizes to the lactone dimethylketene dimer . Hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione gives 2,2,4,4-tetramethylcyclobutanediol, which is of interest in polymer chemistry .


Physical And Chemical Properties Analysis

2,2,4,4-Tetramethylcyclobutane-1,3-dione is a white solid . It has a molar mass of 140.182 g·mol−1 and a melting point of 112–115 °C .

Scientific Research Applications

Use in Food Contact Materials

The European Food Safety Authority (EFSA) has conducted a safety assessment of 2,2,4,4-tetramethylcyclobutane-1,3-diol, a related compound, for use in food contact materials . The substance is used as a monomer in the manufacture of polyesters . The final articles are intended to be used in contact with non-fatty foods for long time storage at room temperature or below and hot fill .

Use in Polymer Chemistry

Hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione gives 2,2,4,4-tetramethylcyclobutanediol, which is of interest in polymer chemistry . This suggests that 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime could also have potential applications in this field.

Use in Papermaking

Dimethylketene dimer, a precursor to various alkyl ketene dimers, is used in papermaking . Given the structural similarity, 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime might also be used in similar applications.

Use in Life Science Research

Tetramethyl-1,3-cyclobutanedione is used as a chemical for life science research . Given the structural similarity, 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime might also be used in similar applications.

Use as a Chemical Intermediate

Tetramethyl-1,3-cyclobutanedione is also used to make other chemicals, as well as a chemical and organic intermediate . This suggests that 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime could also have potential applications in this field.

Safety and Hazards

The substance 2,2,4,4-tetramethylcyclobutane-1,3-diol is not of safety concern for the consumer if the substance is used as co-monomer in the production of polyesters at use levels up to 35 mol % of the diol component .

properties

IUPAC Name

N-(3-hydroxyimino-2,2,4,4-tetramethylcyclobutylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-7(2)5(9-11)8(3,4)6(7)10-12/h11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHSYOQZXWLFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NO)C(C1=NO)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216898
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1127-29-3
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime
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Record name 2,2,4,4-tetramethylcyclobutane-1,3-dione dioxime
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedioxime
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